4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde
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Overview
Description
4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the family of benzaldehydes and is characterized by the presence of methoxy and prop-2-enylphenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde typically involves the reaction of 2-methoxy-4-prop-2-enylphenol with 3-chloropropoxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and prop-2-enylphenoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzoic acid.
Reduction: Formation of 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Explored for its potential therapeutic applications in treating conditions such as arthritis and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell proliferation. By inhibiting this pathway, the compound exerts anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-(prop-2-ynyloxy)benzaldehyde: Similar structure but with a prop-2-ynyloxy group instead of a prop-2-enylphenoxy group.
Benzaldehyde, 4-methoxy-3-[3-(4-morpholinyl)propoxy]-, oxime: Contains a morpholinyl group and an oxime functional group.
Uniqueness
4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-5-16-8-11-19(20(14-16)22-2)24-13-4-12-23-18-9-6-17(15-21)7-10-18/h3,6-11,14-15H,1,4-5,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXLDIWEDBZHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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